1-(4-Cyanophenyl)-3-(2-methylphenyl)urea
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Overview
Description
1-(4-Cyanophenyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyanophenyl group and a methylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanophenyl)-3-(2-methylphenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 2-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanophenyl)-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas with different functional groups.
Scientific Research Applications
1-(4-Cyanophenyl)-3-(2-methylphenyl)urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyanophenyl)-3-(4-chlorophenyl)urea
- 1-(4-Cyanophenyl)-3-(2-chlorophenyl)urea
- 1-(4-Cyanophenyl)-3-(2-methoxyphenyl)urea
Uniqueness
1-(4-Cyanophenyl)-3-(2-methylphenyl)urea is unique due to the presence of both cyanophenyl and methylphenyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern can influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H13N3O/c1-11-4-2-3-5-14(11)18-15(19)17-13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H2,17,18,19) |
InChI Key |
MCCSYGLSRZQLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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